4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid
Description
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of a chloro, methoxy, and fluorine substituent on a benzoic acid core
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVXQGNBMXNIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691021 | |
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-78-2 | |
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid.
Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid depends on its application:
Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, leading to a biological response.
Material Science: The compound’s structural features contribute to its physical and chemical properties, influencing its behavior in materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxybenzoic acid
- 4-Fluorobenzoic acid
- 2-Chloro-5-methoxyphenylboronic acid
Uniqueness
4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is unique due to the combination of chloro, methoxy, and fluorine substituents on the benzoic acid core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
